

# An In-depth Technical Guide to the FFAR1/GPR40 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GW-1100  |           |
| Cat. No.:            | B1672450 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is a key metabolic sensor predominantly expressed in pancreatic  $\beta$ -cells and enteroendocrine cells. It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones. This technical guide provides a comprehensive overview of the FFAR1 signaling cascade, detailing the canonical Gq-coupled pathway, the ligand-biased Gs-coupled pathway, and the  $\beta$ -arrestin-mediated signaling axis. This document summarizes key quantitative data, provides detailed experimental protocols for studying FFAR1 signaling, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target for type 2 diabetes and other metabolic disorders.

## Introduction

FFAR1 has emerged as a promising therapeutic target for type 2 diabetes due to its ability to potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. The receptor is activated by a variety of endogenous fatty acids and a growing number of synthetic agonists. The signaling pathways initiated by FFAR1 activation are complex, involving multiple G protein subtypes and  $\beta$ -arrestin, leading to diverse downstream cellular responses. A thorough understanding of these signaling cascades is critical for the development of novel and effective FFAR1-targeted therapeutics.



## **Core Signaling Pathways**

FFAR1 activation initiates a cascade of intracellular events through three primary signaling pathways: the canonical Gq-coupled pathway, a non-canonical Gs-coupled pathway activated by specific synthetic ligands, and the  $\beta$ -arrestin-mediated pathway, which can be engaged in a ligand-biased manner.

## **The Canonical Gq-Coupled Pathway**

The primary and most well-established signaling pathway for FFAR1 upon activation by endogenous long-chain fatty acids is through the heterotrimeric G protein Gq.[1][2]

- Activation: Binding of an agonist to FFAR1 induces a conformational change, leading to the
  activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and
  dissociates from the Gβy dimer.
- Downstream Effectors:
  - Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C-β (PLCβ).
     In pancreatic β-cells, the predominantly expressed isoforms are PLCβ1 and PLCβ3.[3][4]
  - Second Messengers (IP<sub>3</sub> and DAG): PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[5][6]
  - Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²+) into the cytoplasm. This initial Ca²+ release can be followed by an influx of extracellular Ca²+ through store-operated calcium channels.[7]
  - Protein Kinase C (PKC): The increase in intracellular Ca<sup>2+</sup> and the presence of DAG at the membrane activate protein kinase C (PKC) isoforms. In pancreatic β-cells, the key isoforms involved in insulin secretion include the conventional PKCα and βII, and the novel PKCδ and ε.[1][8][9]
- Functional Outcome: The rise in intracellular Ca<sup>2+</sup> is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis.



Activated PKC isoforms can further potentiate this process by phosphorylating various substrates involved in the exocytotic machinery.[8]

// Nodes Ligand [label="Free Fatty Acid\n(Endogenous Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCb [label="Phospholipase C- $\beta$ \n(PLC $\beta$ )", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="↑ [Ca²+]i", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin [label="Insulin Secretion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> PLCb [label="Activates"]; PLCb -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases Ca²+"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; Ca2 -> Insulin [label="Triggers"]; PKC -> Insulin [label="Potentiates"]; } dot Figure 1: Canonical Gq-coupled signaling pathway of FFAR1.

## The Gs-Coupled Pathway (Ligand-Biased)

While traditionally viewed as a Gq-coupled receptor, certain synthetic agonists, particularly "second-generation" or "full" agonists like AM-5262, can induce FFAR1 to signal through a Gs-like pathway, leading to the production of cyclic AMP (cAMP).[10][11] Interestingly, this cAMP production appears to be mediated through Gq activation of adenylate cyclase 2 (ADCY2), rather than direct Gs coupling, in enteroendocrine cells.[10][12]

- Activation: Binding of specific synthetic agonists (e.g., AM-5262) to FFAR1.
- Downstream Effectors:
  - Adenylate Cyclase (AC): In enteroendocrine cells, FFAR1 activation by these agonists leads to Gq-dependent activation of ADCY2.[10]
  - Cyclic AMP (cAMP): Activated AC catalyzes the conversion of ATP to cAMP.



- Protein Kinase A (PKA): cAMP activates PKA.
- Functional Outcome: The increase in cAMP levels, in synergy with the Ca<sup>2+</sup> signal from the Gq pathway, leads to a more robust secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[13] In pancreatic β-cells, while the Gs pathway is less prominent for endogenous ligands, an elevation in cAMP is known to potentiate insulin secretion.

// Nodes Ligand [label="Synthetic Agonist\n(e.g., AM-5262)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADCY2 [label="Adenylate Cyclase 2\n(ADCY2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incretin [label="Incretin Secretion\n(GLP-1)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> ADCY2 [label="Activates"]; ADCY2 -> ATP [label="Converts"]; ATP -> cAMP; cAMP -> PKA [label="Activates"]; PKA -> Incretin [label="Potentiates"]; } dot Figure 2: Ligand-biased Gs-like signaling pathway of FFAR1.

## **β-Arrestin-Mediated Signaling**

Beyond G protein coupling, FFAR1 activation can also lead to the recruitment of  $\beta$ -arrestins ( $\beta$ -arrestin 1 and  $\beta$ -arrestin 2). This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G protein-independent signaling. The extent of  $\beta$ -arrestin recruitment can be ligand-dependent, a phenomenon known as biased agonism. [14]

- Recruitment: Agonist binding and subsequent GPCR kinase (GRK)-mediated phosphorylation of the intracellular loops and C-terminal tail of FFAR1 creates a high-affinity binding site for β-arrestins.
- Downstream Effectors:



- Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G
  protein coupling and targets the receptor for clathrin-mediated endocytosis.
- ERK1/2 Activation: β-arrestins can act as scaffolds to bring components of the mitogenactivated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK1/2, into proximity, leading to ERK activation.
- Other Interacting Proteins: Proteomic studies have identified a wide range of β-arrestin interacting proteins, suggesting roles in diverse cellular processes including signaling, cellular organization, and gene expression.[15][16][17] The specific downstream targets of the FFAR1-β-arrestin complex are still under active investigation.
- Functional Outcome: β-arrestin-mediated signaling can contribute to both the acute insulinotropic effects of some synthetic agonists and potentially to longer-term cellular responses such as gene expression and cell survival.[13][14]

// Nodes Ligand [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK [label="GRK", fillcolor="#34A853", fontcolor="#FFFFFF"]; pFFAR1 [label="P-FFAR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bArrestin [label="β-Arrestin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internalization [label="Receptor\nInternalization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK [label="ERK1/2 Activation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Other Signaling\nPathways", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> GRK [label="Activates"]; GRK -> FFAR1 [label="Phosphorylates"]; FFAR1 -> pFFAR1 [style=invis]; pFFAR1 -> bArrestin [label="Recruits"]; bArrestin -> Internalization; bArrestin -> ERK; bArrestin -> Signaling; } dot Figure 3: β-Arrestin-mediated signaling pathway of FFAR1.

## **Quantitative Data on Ligand Activation**

The potency and efficacy of various ligands at FFAR1 can be quantified using in vitro assays. The half-maximal effective concentration (EC<sub>50</sub>) and the equilibrium dissociation constant (Ki) are common measures of ligand potency.



| Ligand                            | Ligand<br>Type                  | Assay Type          | Cell Line | EC50 (μM)   | Reference |
|-----------------------------------|---------------------------------|---------------------|-----------|-------------|-----------|
| Endogenous<br>Ligands             |                                 |                     |           |             |           |
| y-Linolenic<br>Acid               | Endogenous<br>Agonist           | IP<br>Accumulation  | Cos-7     | ~5-10       | [2]       |
| Docosahexae<br>noic Acid<br>(DHA) | Endogenous<br>Agonist           | IP<br>Accumulation  | Cos-7     | ~5-10       | [2]       |
| Synthetic<br>Agonists             |                                 |                     |           |             |           |
| TAK-875<br>(Fasiglifam)           | Synthetic<br>Partial<br>Agonist | IP<br>Accumulation  | Cos-7     | ~0.01-0.1   | [2]       |
| AM-1638                           | Synthetic Full<br>Agonist       | IP<br>Accumulation  | COS-7     | ~0.1-1      | [11]      |
| AM-5262                           | Synthetic Full<br>Agonist       | IP<br>Accumulation  | COS-7     | ~0.01-0.1   | [11]      |
| AM-8596 (R-<br>enantiomer)        | Synthetic Full<br>Agonist       | Functional<br>Assay | -         | 3.8 ± 0.54  | [8]       |
| AM-8596 (S-<br>enantiomer)        | Synthetic<br>Partial<br>Agonist | Functional<br>Assay | -         | 0.65 ± 0.03 | [8]       |
| Exemplified Janssen Agent         | Synthetic<br>Agonist            | Calcium Flux        | HEK-293   | 0.006-0.014 | [18]      |



| Ligand                  | Ligand<br>Type                  | Assay Type             | Cell Line | Ki (nM) | Reference |
|-------------------------|---------------------------------|------------------------|-----------|---------|-----------|
| Synthetic<br>Agonists   |                                 |                        |           |         |           |
| TAK-875<br>(Fasiglifam) | Synthetic<br>Partial<br>Agonist | Radioligand<br>Binding | -         | ~10-100 | [15]      |

## **Experimental Protocols Calcium Imaging Assay**

This protocol describes the measurement of intracellular calcium mobilization following FFAR1 activation using a fluorescent calcium indicator.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell\_Culture [label="1. Cell Culture\n(e.g., HEK293 expressing FFAR1 or MIN6 cells)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Dye\_Loading [label="2. Dye Loading\n(e.g., Fura-2

AM or Fluo-4 AM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="3.

Washing\n(Remove excess dye)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline

[label="4. Baseline Measurement\n(Record fluorescence before stimulation)",

fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="5. Agonist Addition",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="6. Kinetic

Measurement\n(Record fluorescence changes over time)", fillcolor="#FBBC05",

fontcolor="#202124"]; Analysis [label="7. Data Analysis\n(Calculate fluorescence ratio or

intensity change)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFFF"];

// Edges Start -> Cell\_Culture; Cell\_Culture -> Dye\_Loading; Dye\_Loading -> Washing;
Washing -> Baseline; Baseline -> Stimulation; Stimulation -> Measurement; Measurement ->
Analysis; Analysis -> End; } dot Figure 4: Workflow for a calcium imaging experiment.

#### Materials:

Cells expressing FFAR1 (e.g., HEK293-FFAR1 or MIN6 cells)



- Culture medium (e.g., DMEM with 10% FBS)
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- FFAR1 agonist
- Fluorescence microscope or plate reader with kinetic reading capabilities

#### Procedure:

- Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate or on glass coverslips) and allow them to adhere and reach the desired confluency.
- Dye Loading: a. Prepare a loading solution containing the calcium indicator (e.g., 2-5  $\mu$ M Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading solution. c. Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
- Baseline Measurement: Place the plate or coverslip in the fluorescence imaging setup and record the baseline fluorescence for a few minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 494 nm and measure emission at 516 nm.
- Agonist Stimulation: Add the FFAR1 agonist at the desired concentration.
- Kinetic Measurement: Immediately start recording the fluorescence changes over time.
- Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. For Fluo-4, measure the change in fluorescence intensity relative to the baseline. Plot the data as a function of time to visualize the calcium transient.

## **Inositol Phosphate (IP) Accumulation Assay**



This assay measures the accumulation of IP3, a direct product of PLC activity.

#### Materials:

- Cells expressing FFAR1
- myo-[³H]inositol
- Inositol-free medium
- Lithium chloride (LiCl)
- Perchloric acid (PCA)
- Dowex AG1-X8 resin
- Scintillation cocktail and counter

#### Procedure:

- Cell Labeling: Incubate cells with myo-[3H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
- Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
- Stimulation: Add the FFAR1 agonist and incubate for the desired time (e.g., 30-60 minutes).
- Extraction: Terminate the reaction by adding ice-cold PCA.
- Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.
- Elution: Elute the total inositol phosphates with a high salt buffer.
- Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.



## **cAMP Assay (TR-FRET)**

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels.

#### Materials:

- Cells expressing FFAR1
- Stimulation buffer
- FFAR1 agonist
- TR-FRET cAMP assay kit (containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog)
- · TR-FRET compatible plate reader

#### Procedure:

- Cell Plating: Plate cells in a 384-well white plate.
- Stimulation: Add the FFAR1 agonist in stimulation buffer and incubate for the desired time (e.g., 30 minutes) at room temperature.
- Lysis and Detection: Add the detection reagents from the TR-FRET kit, which typically
  include a cell lysis buffer containing the europium-labeled antibody and the fluorescent cAMP
  analog.
- Incubation: Incubate for 60 minutes at room temperature in the dark.
- Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis: Calculate the ratio of the two emission intensities. A decrease in the ratio indicates an increase in cellular cAMP levels due to competition of the unlabeled cellular cAMP with the fluorescently labeled cAMP for antibody binding.



## **β-Arrestin Recruitment Assay (BRET)**

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to monitor the interaction between FFAR1 and  $\beta$ -arrestin.

#### Materials:

- HEK293 cells
- Expression vectors for FFAR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and βarrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
- · Transfection reagent
- Coelenterazine h (luciferase substrate)
- BRET-compatible plate reader

#### Procedure:

- Transfection: Co-transfect HEK293 cells with the FFAR1-Rluc and β-arrestin-YFP constructs.
- Cell Plating: Plate the transfected cells in a 96-well white plate.
- Stimulation: Add the FFAR1 agonist.
- Substrate Addition: Add the luciferase substrate, coelenterazine h.
- BRET Measurement: Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP).
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to FFAR1.

## Static Insulin Secretion Assay (MIN6 Cells)

This protocol outlines a method for measuring insulin secretion from the mouse insulinoma cell line MIN6.



#### Materials:

- MIN6 cells
- Culture medium (DMEM with 15% FBS)
- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
- FFAR1 agonist
- Insulin ELISA kit

#### Procedure:

- Cell Plating: Plate MIN6 cells in a 24-well plate and culture until they reach ~80-90% confluency.
- Pre-incubation: Gently wash the cells with a pre-warmed KRBH buffer containing low glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
- Stimulation: Remove the pre-incubation buffer and add KRBH buffer containing low glucose, high glucose, or high glucose plus the FFAR1 agonist.
- Incubation: Incubate for 1-2 hours at 37°C.
- Sample Collection: Collect the supernatant, which contains the secreted insulin.
- Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
- Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.

## Conclusion



The FFAR1/GPR40 signaling cascade is a multifaceted system involving at least three distinct pathways that collectively regulate insulin and incretin secretion. The canonical Gq pathway, leading to calcium mobilization and PKC activation, is the primary driver of insulin release in response to endogenous fatty acids. The discovery of a ligand-biased Gs-like pathway has opened new avenues for the development of synthetic agonists with enhanced incretin secretagogue activity. Furthermore, the  $\beta$ -arrestin pathway adds another layer of complexity, mediating receptor regulation and potentially contributing to diverse cellular outcomes. A detailed understanding of these signaling mechanisms, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for the successful design and development of novel therapeutics targeting FFAR1 for the treatment of type 2 diabetes and other metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protein Kinase C Isoforms in the Normal Pancreas and in Pancreatic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. InterPro [ebi.ac.uk]
- 5. Phospholipase C Wikipedia [en.wikipedia.org]
- 6. PHOSPHOLIPASE C PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 8. americapeptides.com [americapeptides.com]
- 9. Specific protein kinase C isoforms as transducers and modulators of insulin signaling -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 PMC [pmc.ncbi.nlm.nih.gov]







- 11. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Functional specialization of beta-arrestin interactions revealed by proteomic analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.ias.ac.in [repository.ias.ac.in]
- 17. Functional specialization of β-arrestin interactions revealed by proteomic analysis PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the FFAR1/GPR40 Signaling Cascade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672450#ffar1-gpr40-signaling-cascade-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com